molecular formula C14H12O2 B1517195 2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)- CAS No. 565190-69-4

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-

Cat. No. B1517195
M. Wt: 212.24 g/mol
InChI Key: SZRLLDRXZMDGKV-CSKARUKUSA-N
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Description

“2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-” is a chemical compound with the molecular formula C15H14O2. It is also known as (E)-methyl 3-(naphthalen-2-yl)but-2-enoate .


Molecular Structure Analysis

The molecular structure of “2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-” contains a total of 32 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aliphatic ester .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.27 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Structural Model Insights

A structural model for a class of conformationally constrained retinoids, which includes compounds like (2Z,4E)-4-[3′,4′-dihydro-1′(2′H)-naphthalene-1′-ylidene]-2-butenoic acid, reveals insights into the impact of the tetrahydronaphthyl ring on the polyene chain conformation. This study, focusing on the differences in solid-state structures and torsion angles, highlights the compound's potential in understanding retinoid activity and structural impact on biological functions (Lake et al., 1997).

Chemical Synthesis and Cleavage

Research on the cleavage of ethers using ionic liquid halide nucleophilicity outlines a green protocol for regenerating phenols from ethers, demonstrating the versatility of such compounds in synthetic chemistry. This method, showcasing high yields and environmental benefits, contributes to the broader application of similar structures in organic synthesis (Boovanahalli et al., 2004).

Enantioselective Fluorescence Sensing

A study on enantioselective fluorescence sensing of chiral alpha-amino alcohols utilizing specific ligands indicates the potential of structurally related compounds in analytical chemistry, especially in the sensitive detection of chiral molecules. This application highlights the compound's relevance in developing advanced sensors and detection systems (Liu et al., 2008).

Organic Salts and Hydrogen Bonding

The preparation and characterization of organic salts from acidic compounds and bis(benzimidazole), featuring hydrogen bonding interactions, underline the structural and functional diversity achievable with naphthalene derivatives. These findings have implications for designing novel materials and understanding molecular interactions (Jin et al., 2014).

Environmental Bioremediation

A comprehensive review of microbial degradation of naphthalene and substituted naphthalenes offers a genomic insight into bioremediation. This highlights the role of specific microbial species in breaking down environmentally persistent polycyclic aromatic hydrocarbons (PAHs), demonstrating the critical role of such compounds in studying environmental cleanup strategies (Mohapatra & Phale, 2021).

Safety And Hazards

Specific safety data sheets (SDS) for “2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-” can be found on various chemical databases . These sheets provide detailed information about the potential hazards, safe handling procedures, and emergency measures.

properties

IUPAC Name

(E)-3-naphthalen-2-ylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(8-14(15)16)12-7-6-11-4-2-3-5-13(11)9-12/h2-9H,1H3,(H,15,16)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRLLDRXZMDGKV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278812
Record name (2E)-3-(2-Naphthalenyl)-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 3-(2-naphthalenyl)-, (2E)-

CAS RN

565190-69-4
Record name (2E)-3-(2-Naphthalenyl)-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565190-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2-Naphthalenyl)-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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